molecular formula C11H12FN3 B1467990 {1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine CAS No. 1340187-41-8

{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine

Cat. No.: B1467990
CAS No.: 1340187-41-8
M. Wt: 205.23 g/mol
InChI Key: WBHAYEXRVHUNPA-UHFFFAOYSA-N
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Description

{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine is a useful research compound. Its molecular formula is C11H12FN3 and its molecular weight is 205.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Treatment

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, similar in structure to "{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine," were synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds showed promising acetylcholinesterase (AChE) and selective monoamine oxidase-B (MAO-B) inhibitory activities, indicating their relevance in developing treatments for neurodegenerative diseases. The study highlights the importance of the fluorophenyl group in enhancing MAO-B inhibitory activity, suggesting that derivatives of the mentioned compound could be valuable in Alzheimer's research (Kumar et al., 2013).

Organic Synthesis Methodology

Research on ambient-temperature synthesis techniques includes the development of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine compounds through a condensation reaction. Such methodologies offer efficient pathways for creating structurally related compounds, which could have various scientific applications, including the synthesis of complex organic molecules (Becerra et al., 2021).

Structural Chemistry

The study of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles provides insights into the structural characteristics of these compounds. Single crystal diffraction methods were used to determine their structure, demonstrating the role of fluorophenyl groups in influencing molecular conformation and interactions, which is relevant for the design of materials with specific physical properties (Kariuki et al., 2021).

Antimicrobial Activity

Compounds featuring the pyrazole ring have been explored for their antimicrobial properties. For instance, a study on substituted phenyl pyrazole derivatives synthesized from 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole highlighted their herbicidal activity against various weed species. Such research underscores the potential of "this compound" derivatives in developing new antimicrobial agents (Zhou et al., 2010).

Mechanism of Action

Properties

IUPAC Name

[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-11-3-1-2-9(4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHAYEXRVHUNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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